molecular formula C35H58N4O5 B12761084 L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- CAS No. 134458-79-0

L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))-

Cat. No.: B12761084
CAS No.: 134458-79-0
M. Wt: 614.9 g/mol
InChI Key: DVFOMRWKCHJPKR-JTBAOHSFSA-N
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Description

L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups and stereocenters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may include:

    Formation of the Cyclohexylacetyl Intermediate: This step involves the reaction of cyclohexylamine with acetic anhydride to form cyclohexylacetylamine.

    Coupling Reactions: The intermediate is then coupled with other reactants to form the desired compound. This may involve the use of coupling reagents such as EDCI or DCC.

    Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- include:

    L-Idonamide Derivatives: Compounds with similar core structures but different substituents.

    Cyclohexylacetyl Compounds: Molecules containing the cyclohexylacetyl group.

    Trideoxy Sugars: Compounds with similar sugar moieties but different functional groups.

Uniqueness

The uniqueness of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and activities compared to similar compounds.

Properties

CAS No.

134458-79-0

Molecular Formula

C35H58N4O5

Molecular Weight

614.9 g/mol

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-5-[(2-cyclohexylacetyl)amino]-3,4-dihydroxy-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C35H58N4O5/c1-5-24(4)31(35(44)37-22-27-18-12-13-19-36-27)39-34(43)30(23(2)3)33(42)32(41)28(20-25-14-8-6-9-15-25)38-29(40)21-26-16-10-7-11-17-26/h12-13,18-19,23-26,28,30-33,41-42H,5-11,14-17,20-22H2,1-4H3,(H,37,44)(H,38,40)(H,39,43)/t24-,28-,30+,31-,32+,33+/m0/s1

InChI Key

DVFOMRWKCHJPKR-JTBAOHSFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)CC3CCCCC3)O)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)CC3CCCCC3)O)O

Origin of Product

United States

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